molecular formula C9H9N3O3S2 B5842928 N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide CAS No. 330462-63-0

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5842928
CAS No.: 330462-63-0
M. Wt: 271.3 g/mol
InChI Key: HXZXWJYSSQOLKS-UHFFFAOYSA-N
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Description

N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound built on a benzothiazole core structure, a scaffold recognized in medicinal chemistry for its diverse biological potential. This acetamide derivative features a sulfamoyl group at the 6-position of the benzothiazole ring, a modification that is often explored to fine-tune the molecule's physicochemical properties and biological activity. As part of this compound class, it serves as a valuable intermediate or lead structure in organic synthesis and drug discovery efforts, particularly in the development of novel antimicrobial agents . Benzothiazole derivatives bearing acetamide substituents, similar to this compound, have demonstrated significant antimicrobial activity in scientific studies. Research on analogous structures shows they can exhibit inhibition against a range of Gram-positive and Gram-negative bacteria, making them promising subjects for the development of new antibacterial therapies to combat drug-resistant pathogens . The proposed mechanism of action for such compounds often involves interaction with key bacterial enzymes. Molecular docking studies suggest that related acetamide-substituted benzothiazoles can bind effectively to the active site of DNA gyrase (PDB: 3G75), a critical bacterial enzyme responsible for DNA replication, thereby inhibiting its function and leading to bacterial cell death . Furthermore, the benzothiazole core is associated with other bioactivities, including anticancer and anti-inflammatory effects, which are attributed to its ability to modulate cellular pathways such as apoptosis and inflammation . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-5(13)11-9-12-7-3-2-6(17(10,14)15)4-8(7)16-9/h2-4H,1H3,(H2,10,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZXWJYSSQOLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242043
Record name N-[6-(Aminosulfonyl)-2-benzothiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330462-63-0
Record name N-[6-(Aminosulfonyl)-2-benzothiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330462-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-(Aminosulfonyl)-2-benzothiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 2-aminothiophenol with acetic anhydride to form the benzothiazole core. This intermediate is then reacted with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group at the 6-position of the benzothiazole ring . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. This versatility is crucial for developing new compounds with desired properties.

Reaction TypeDescription
Oxidation Formation of sulfoxides or sulfones.
Reduction Formation of amines or alcohols.
Substitution Formation of various substituted benzothiazole derivatives.

Biological Applications

Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor. The sulfamoyl group can mimic natural substrates, allowing it to inhibit specific enzymes involved in various biological pathways.

Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism involves disrupting cellular functions, making it a candidate for developing new antimicrobial agents.

Anticancer Properties:
Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting significant anticancer potential. Its effectiveness is often measured using IC50 values to determine potency against specific cancer types.

Medical Applications

Therapeutic Potential:
The compound is being explored for its therapeutic properties in treating various diseases. Its unique structure allows it to target specific biological pathways, which could lead to the development of novel treatments for conditions such as cancer and infections.

Industrial Applications

Material Development:
In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its chemical properties make it suitable for applications in catalysis and the production of new materials with enhanced characteristics.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic implications of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that the compound effectively inhibited growth in multiple bacterial strains. The mechanism was linked to its ability to disrupt cell wall synthesis and metabolic processes within the bacteria.

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines indicated that this compound induced apoptosis through mitochondrial pathways. The compound showed promising results with low IC50 values against certain cancer types.

Case Study 3: Enzyme Inhibition

Research focused on the compound's ability to inhibit carbonic anhydrase II revealed its potential therapeutic implications in conditions like glaucoma and obesity management.

Summary Table of Research Findings

ActivityFindings
Antimicrobial Effective against various bacteria; disrupts cellular functions.
Anticancer Induces apoptosis; significant potency indicated by low IC50 values.
Enzyme Inhibition Selective inhibition of carbonic anhydrase II; therapeutic implications noted.

Mechanism of Action

The mechanism of action of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This action is beneficial in the treatment of neurological disorders. Additionally, the compound can interfere with microbial cell wall synthesis, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Substituent Variation at Position 6

The 6-position of the benzothiazole ring is critical for modulating biological activity. Key analogs and their substituents include:

Key Observations:
  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., CK-1δ), as seen in BTA’s high inhibitory activity .
  • Nitro (-NO₂): Improves antimicrobial potency but may introduce toxicity risks. BTC-r’s nitro group correlates with broad-spectrum activity against S. aureus and P. aeruginosa .
  • Methoxy (-OCH₃) : Balances solubility and membrane permeability. BTC-j’s methoxy group contributes to its efficacy against Gram-negative E. coli (MIC = 3.125 µg/mL) .
  • Sulfamoyl (-SO₂NH₂) : Expected to enhance hydrogen bonding with polar residues (e.g., in DNA gyrase or VEGFR-2), though experimental validation is needed.

Impact on Physicochemical Properties

The substituent at position 6 significantly influences logP, solubility, and molecular weight:

Table 2: Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų)
N-(6-Methoxybenzothiazol-2-yl)acetamide C₁₀H₁₀N₂O₂S 222.26 ~2.5 73.7
N-(6-Methylbenzothiazol-2-yl)acetamide C₁₀H₁₀N₂OS 206.26 3.21 67.2
BTA (Trifluoromethyl analog) C₁₇H₁₄F₃N₃O₃S 397.37 ~4.0 95.3
Target (Sulfamoyl) C₉H₉N₃O₃S₂ 287.32 ~1.8* 120.1* N/A

*Estimated using computational tools.

  • Methoxy Group : Moderately polar, balancing solubility and bioavailability .

Molecular Docking and Binding Interactions

  • BTA (Trifluoromethyl) : Docked into CK-1δ with a GlideXP score of -3.78 kcal/mol, driven by hydrophobic interactions with -CF₃ and π-stacking of the benzothiazole core .
  • Nitro Derivatives (e.g., 6d) : Show strong binding to VEGFR-2 via nitro group interactions with catalytic lysine residues, critical for anticancer activity .
  • Sulfamoyl Analogs (Theoretical) : The -SO₂NH₂ group may form hydrogen bonds with ATP-binding pockets in kinases (e.g., PI3K or DNA gyrase), similar to sulfonamide inhibitors in and .

Biological Activity

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C15H13N3O4S2
Molecular Weight 357.41 g/mol
InChI Key InChI=1S/C15H13N3O4S2/c16-24(20,21)...

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfamoyl group mimics natural substrates, allowing the compound to effectively inhibit enzyme activity. Additionally, the benzothiazole ring enhances binding affinity through hydrophobic interactions with protein pockets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated significant antibacterial and antifungal activities by disrupting microbial cell functions .

Case Study: Antitubercular Activity

A recent study evaluated new benzothiazole-based compounds for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The compounds showed moderate to good activity with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focused on various benzothiazole derivatives revealed their potential in targeting cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The derivatives exhibited antiproliferative activity by inhibiting key enzymes involved in cancer progression, including PI3K and mTOR pathways .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityObservations
Antimicrobial Significant antibacterial and antifungal effects.
Antitubercular Moderate to good activity against M. tuberculosis.
Anticancer Effective against lung and breast cancer cell lines; inhibits key enzymes related to cancer growth.
Enzyme Inhibition Interacts with specific enzymes, blocking substrate access.

Q & A

Basic: What are the standard synthetic routes for N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide?

Answer:
The synthesis typically involves S-alkylation or nucleophilic substitution reactions. For example:

  • React 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide with a nucleophile (e.g., 6-aminothiouracil) in polar aprotic solvents like DMF, using K₂CO₃ as a base at 60–80°C for 6–12 hours .
  • Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
  • Purify via recrystallization from ethanol/water mixtures (80% v/v) to achieve >90% purity .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the sulfamoyl and acetamide groups (e.g., δ 2.1 ppm for acetamide methyl, δ 7.3–8.2 ppm for benzothiazole protons) .
  • IR Spectroscopy : Identify key functional groups (e.g., ν~1668 cm⁻¹ for C=O stretch, ~1267 cm⁻¹ for S=O) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 297.04 [M+H]⁺) .

Basic: How to assess solubility and stability for biological assays?

Answer:

  • Solubility : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). Use UV-Vis spectroscopy (λ=280 nm) to detect aggregation .
  • Stability : Incubate at 37°C for 24–72 hours; analyze via HPLC (C18 column, acetonitrile/water gradient) to monitor degradation .

Advanced: How is X-ray crystallography applied to resolve its crystal structure?

Answer:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ=0.71073 Å). Index reflections with SHELXT .
  • Refinement : Employ SHELXL-2018 for full-matrix least-squares refinement. Analyze H-bonding (e.g., N–H⋯N interactions at ~2.8 Å) and π-stacking (3.6–3.8 Å) .
  • Validation : Use PLATON to check for missed symmetry and CIF files for deposition .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

  • Substituent Variation : Compare sulfamoyl with morpholinyl/pyrrolidinyl analogs. Use molecular docking (AutoDock Vina) to predict binding to targets like carbonic anhydrase .
  • Biological Testing : Assay inhibition constants (Kᵢ) against enzyme isoforms (e.g., CA II vs. CA XII) to identify selectivity .
  • Data Analysis : Apply QSAR models (e.g., CoMFA) correlating logP and Hammett σ values with activity .

Advanced: What is the mechanistic basis for its interaction with carbonic anhydrase isoforms?

Answer:

  • The sulfamoyl group acts as a zinc-binding motif, displacing the catalytic water molecule in CA’s active site.
  • Kinetic Studies : Measure IC₅₀ values using stopped-flow CO₂ hydration assay (e.g., IC₅₀=120 nM for CA XII vs. 450 nM for CA IX) .
  • Crystallographic Evidence : Resolve ligand-enzyme complexes to visualize binding modes (e.g., sulfonamide-Zn²⁺ distance ~2.1 Å) .

Advanced: How to resolve contradictions between solubility and biological activity data?

Answer:

  • Solubility-Activity Balance : Introduce polar groups (e.g., morpholine) via structure-property relationship (SPR) studies. Test derivatives in parallel artificial membrane permeability assays (PAMPA) .
  • Prodrug Strategies : Synthesize phosphate esters to enhance aqueous solubility while retaining activity .

Advanced: How to validate structural data when crystallographic and computational models disagree?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level and compare bond lengths/angles with crystallographic data .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) to reconcile packing effects .

Advanced: What role do substituents play in modulating ABCG2 inhibition?

Answer:

  • Benzothiazole Core : Essential for π-π stacking with Phe439 in ABCG2’s binding pocket.
  • Sulfamoyl Group : Enhances potency by forming H-bonds with Asn436. Compare with methylbenzamide analogs (ΔKᵢ=15-fold) .

Advanced: What are the key challenges in assessing purity for in vivo studies?

Answer:

  • Trace Impurities : Use HPLC-MS/MS (MRM mode) to detect sulfonic acid byproducts (<0.1% threshold).
  • Residual Solvents : Quantify via GC-MS with HS-SPME (headspace solid-phase microextraction) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
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N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

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